(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone

CNS drug-likeness physicochemical profiling blood-brain barrier permeability

(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone (CAS 2310208-89-8) is a synthetic small molecule with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, featuring a 3-(dimethylamino)benzoyl moiety linked to a 1,4-oxazepane ring via a methanone bridge. The compound is catalogued under the alternative systematic name N,N-dimethyl-3-(1,4-oxazepane-4-carbonyl)aniline, and its canonical SMILES is CN(C)c1cccc(C(=O)N2CCCOCC2)c1.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 2310208-89-8
Cat. No. B2409468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone
CAS2310208-89-8
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCCOCC2
InChIInChI=1S/C14H20N2O2/c1-15(2)13-6-3-5-12(11-13)14(17)16-7-4-9-18-10-8-16/h3,5-6,11H,4,7-10H2,1-2H3
InChIKeyCXJOHBPOVMQNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone (CAS 2310208-89-8): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone (CAS 2310208-89-8) is a synthetic small molecule with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol, featuring a 3-(dimethylamino)benzoyl moiety linked to a 1,4-oxazepane ring via a methanone bridge . The compound is catalogued under the alternative systematic name N,N-dimethyl-3-(1,4-oxazepane-4-carbonyl)aniline, and its canonical SMILES is CN(C)c1cccc(C(=O)N2CCCOCC2)c1 [1]. Within the broader 1,4-oxazepane chemical class, derivatives of this scaffold have been described in patent literature as possessing monoamine reuptake inhibitory activity, suggesting potential relevance to neuroscience and psychiatric drug discovery programs [2].

Why Generic 1,4-Oxazepane Substitution Fails for (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone (2310208-89-8)


Although the 1,4-oxazepane scaffold is shared across numerous research compounds, the specific combination of the 3-(dimethylamino)phenyl substituent with the 1,4-oxazepane-4-carbonyl core in this compound generates a unique physicochemical signature that cannot be replicated by simple analog interchange. The meta-substituted dimethylamino group modulates both the electronic character of the benzoyl moiety and the overall lipophilicity, directly influencing passive membrane permeability and transporter recognition . In contrast, the 4-amino congener (4-(1,4-oxazepane-4-carbonyl)aniline, CAS 1343663-08-0) substitutes the dimethylamino group with a primary amine, substantially altering hydrogen-bonding capacity and basicity, while the 6-hydroxymethyl analog ({4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol) introduces an additional hydrogen-bond donor, shifting LogP and solubility profiles . These structural variations preclude generic one-to-one substitution in SAR campaigns targeting monoamine transporters, where minor modifications to the aryl substituent are known to dramatically affect transporter subtype selectivity and reuptake inhibition potency as documented in the 1,4-oxazepane patent class [1].

Quantitative Differential Evidence for (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone (2310208-89-8) vs. Structurally Proximal Analogs


Molecular Weight and Topological Polar Surface Area (TPSA) Differentiate CNS Drug-Likeness Relative to 6-Hydroxymethyl Analog

The target compound possesses a molecular weight of 248.32 g/mol and an estimated TPSA of 32.8 Ų, computed from its SMILES structure (CN(C)c1cccc(C(=O)N2CCCOCC2)c1) . These values fall well within the established CNS drug-like space (MW < 400 g/mol; TPSA < 60–70 Ų for favorable passive BBB permeation). In contrast, the closest structurally characterized analog, {4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol (C₁₅H₂₂N₂O₃; MW = 278.35 g/mol; LogP = -0.43), carries both a higher molecular weight (+30.03 g/mol) and a substantially lower LogP due to the added hydroxymethyl group, which also introduces an additional hydrogen-bond donor, increasing TPSA . For CNS-targeted programs where low MW and optimal lipophilicity are critical, the target compound provides a more favorable baseline scaffold for further optimization.

CNS drug-likeness physicochemical profiling blood-brain barrier permeability

Hydrogen-Bond Donor Count Distinguishes Target Compound from 4-Amino Analog for Transporter Selectivity Profiling

The target compound has zero hydrogen-bond donors (HBD = 0), containing only hydrogen-bond acceptors (HBA = 4: the carbonyl oxygen, the oxazepane ring oxygen, and the dimethylamino nitrogen) . By comparison, 4-(1,4-oxazepane-4-carbonyl)aniline (CAS 1343663-08-0; C₁₂H₁₆N₂O₂; MW = 220.27 g/mol) features a primary amine (-NH₂) substituent, contributing one hydrogen-bond donor and altering both the electronic character of the aniline ring and its interaction with transporter binding pockets . In the context of the 1,4-oxazepane patent class (WO2012046882A1), which describes compounds inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake, the presence or absence of hydrogen-bond donors on the aryl substituent is expected to modulate transporter subtype selectivity and inhibitory potency [1].

monoamine transporter hydrogen bonding selectivity

Distinct Electron-Donating Capacity of the 3-(Dimethylamino)phenyl Group Enhances Carbonyl Reactivity Compared to Unsubstituted Phenyl

The target compound incorporates a strong electron-donating dimethylamino group at the meta position of the benzoyl ring, which modulates the electrophilicity of the amide carbonyl through resonance effects (Hammett σₘ for NMe₂ ≈ -0.15) [1]. In the unsubstituted phenyl analog, (3-(dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone is replaced by a simple phenyl group in related structures (e.g., phenyl(1,4-oxazepan-4-yl)methanone, hypothetical comparator), resulting in diminished electron density on the carbonyl oxygen, which alters hydrogen-bond acceptor strength and potential interactions with biological targets . While direct experimental kinetic data are lacking for this specific pair, the electronic effect is well-established in physical organic chemistry and directly impacts molecular recognition, metabolic stability via reduced carbonyl hydration, and amide bond conformational preferences .

electronic effects carbonyl reactivity medicinal chemistry

Novel 1,4-Oxazepane Scaffold with Monoamine Reuptake Inhibitory Potential Creates Differentiation from Morpholine and Piperazine Isosteres

The 1,4-oxazepane ring is a seven-membered heterocycle containing one nitrogen and one oxygen in a 1,4-relationship, structurally distinct from the more common morpholine (six-membered) and piperazine (six-membered, two nitrogens) isosteres frequently employed in CNS drug discovery [1]. Within the patent class WO2012046882A1, 1,4-oxazepane derivatives are explicitly claimed as monoamine reuptake inhibitors with potential activity against SERT, NET, and DAT, and the ring size and heteroatom positioning influence conformational flexibility and transporter recognition [2]. Preclinical compounds containing the 1,4-oxazepane motif have also been explored as LRRK2 kinase inhibitors for Parkinson's disease, according to related patent filings [3]. In comparison, morpholine-containing analogs (e.g., (3-(dimethylamino)phenyl)(morpholino)methanone) have been more extensively characterized but may exhibit different transporter selectivity due to the reduced ring size and altered conformational landscape [3]. This scaffold novelty provides a distinct IP and SAR landscape for the target compound.

monoamine reuptake inhibition heterocyclic scaffold triple reuptake inhibitor

Known Purity Baseline and Commercial Availability Provide an Identified Procurement Starting Point Versus Uncharacterized Lab-Synthesized Batches

The target compound is commercially catalogued with a standard purity specification of 95%, as indicated by multiple vendor listings under CAS 2310208-89-8 . By comparison, the structurally related 6-hydroxymethyl analog ({4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol) is also listed with a purity of 95%, establishing a parity baseline for procurement quality . However, many 1,4-oxazepane derivatives remain available only as custom synthesis products without guaranteed purity thresholds, introducing batch-to-batch variability that can undermine SAR reproducibility . The existence of a defined purity specification for the target compound reduces risk in quantitative pharmacological assays where impurity profiles directly affect IC₅₀ determinations and selectivity window calculations.

procurement purity reproducibility

Optimal Research and Industrial Application Scenarios for (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone (2310208-89-8)


Monoamine Transporter Probe Development and Triple Reuptake Inhibitor SAR Exploration

Based on its structural classification within the 1,4-oxazepane patent space (WO2012046882A1), the compound is best deployed as a chemical probe for monoamine transporter (SERT, NET, DAT) structure-activity relationship (SAR) studies [1]. Its zero HBD count and optimal CNS physicochemical profile (MW = 248.32; TPSA ≈ 32.8 Ų) make it a clean scaffold for systematic substitution aimed at dissecting transporter subtype selectivity. Procurement of this compound enables direct comparison with morpholine and piperazine isosteres to quantify the impact of the seven-membered oxazepane ring on transporter binding kinetics and functional inhibition [1].

Kinase Inhibitor Fragment-Based Lead Generation Targeting LRRK2

The oxazepane carbonyl motif has been identified in patent filings describing LRRK2 kinase modulators relevant to Parkinson's disease [2]. The target compound, with its compact MW of 248.32 and favorable LogP window, can serve as a fragment-like starting point for structure-based drug design against LRRK2, where the 3-(dimethylamino)phenyl group provides both aromatic stacking and hydrogen-bond acceptor functionality to engage the kinase hinge region [2].

Physicochemical Comparator in CNS Drug-Likeness Optimization Campaigns

The compound's favorable placement within CNS drug-like space (MW = 248.32 g/mol; TPSA ≈ 32.8 Ų; HBD = 0) positions it as a reference standard for benchmarking the physicochemical properties of newly synthesized 1,4-oxazepane derivatives . In lead optimization programs, it can be used as a baseline comparator to track how structural modifications (e.g., hydroxymethyl addition, amine substitution) shift key parameters such as LogP, solubility, and predicted BBB permeability .

Custom Library Design and Diversity-Oriented Synthesis Featuring 1,4-Oxazepane Cores

Given the documented underrepresentation of functionalized 1,4-oxazepanes in commercial screening libraries [3], the target compound serves as a validated synthetic intermediate or scaffold for diversity-oriented synthesis. Its commercial availability at 95% purity enables reliable incorporation into parallel synthesis workflows aimed at generating novel oxazepane-based compound libraries for high-throughput screening against CNS and kinase targets [3].

Quote Request

Request a Quote for (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.